molecular formula C12H20N2O2 B4027464 N,N'-dicyclopropylhexanediamide

N,N'-dicyclopropylhexanediamide

Cat. No.: B4027464
M. Wt: 224.30 g/mol
InChI Key: BHQDFPRHTCIAGO-UHFFFAOYSA-N
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Description

N,N’-Dicyclopropylhexanediamide is an organic compound characterized by the presence of two cyclopropyl groups attached to a hexanediamide backbone

Properties

IUPAC Name

N,N'-dicyclopropylhexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11(13-9-5-6-9)3-1-2-4-12(16)14-10-7-8-10/h9-10H,1-8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQDFPRHTCIAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dicyclopropylhexanediamide typically involves the reaction of hexanediamine with cyclopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired amide bonds. The reaction can be represented as follows:

Hexanediamine+2Cyclopropyl isocyanateN,N’-Dicyclopropylhexanediamide\text{Hexanediamine} + 2 \text{Cyclopropyl isocyanate} \rightarrow \text{N,N'-Dicyclopropylhexanediamide} Hexanediamine+2Cyclopropyl isocyanate→N,N’-Dicyclopropylhexanediamide

Industrial Production Methods: In an industrial setting, the production of N,N’-dicyclopropylhexanediamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include dichloromethane and tetrahydrofuran, which help dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dicyclopropylhexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxamides.

    Reduction: Formation of hexanediamine derivatives.

    Substitution: Formation of halogenated cyclopropyl derivatives.

Scientific Research Applications

N,N’-Dicyclopropylhexanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty polymers and materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of N,N’-dicyclopropylhexanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N,N’-Dicyclohexylcarbodiimide: Used as a coupling agent in peptide synthesis.

    N,N’-Dimethylformamide: A common solvent with versatile applications in organic synthesis.

    N,N’-Dimethylacetamide: Another solvent with similar properties to N,N’-dimethylformamide.

Uniqueness: N,N’-Dicyclopropylhexanediamide is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These features make it particularly useful in applications requiring specific molecular interactions and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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